molecular formula C10H9BrClN B2602803 1-Bromonaphthalen-2-amine hydrochloride CAS No. 80413-60-1

1-Bromonaphthalen-2-amine hydrochloride

Cat. No. B2602803
CAS RN: 80413-60-1
M. Wt: 258.54
InChI Key: CTEYFJZONVHQCO-UHFFFAOYSA-N
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Description

“1-Bromonaphthalen-2-amine hydrochloride” is a chemical compound with the molecular formula C10H9BrClN . It is also known as "1-bromonaphthalen-2-amine" .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a naphthalene ring, which is a type of polycyclic aromatic hydrocarbon, with a bromine atom attached at the 1-position and an amine group (-NH2) attached at the 2-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight, density, melting point, boiling point, and structure .

Scientific Research Applications

1. Derivatives of 1-Bromonaphthalen-2-amine hydrochloride in DNA-Binding Fluorophores

A synthesis method for 2-amino-6-bromonaphthalenes involves the Bucherer reaction and has been applied to modify the core of DANPY, a biocompatible chromophore. This modification is critical for creating diverse applications in cellular membrane staining and DNA-based biophotonics, demonstrating the compound's utility in biological staining and sensor development (Kingsbury et al., 2019).

2. Phosphorescent PET Sensors

This compound derivatives exhibit pH-controlled phosphorescence in aqueous solution, a property significantly enhanced by β- and γ-cyclodextrins. This phosphorescence has practical applications in sensing, particularly for monitoring proton levels in various environments (Bissell & Silva, 1991).

3. Synthesis of Triarylamines for Organic Electronics

A palladium-catalyzed synthesis method utilizing this compound derivatives efficiently produces triarylamines, a key component in organic light-emitting diode (OLED) technology. This process indicates the compound's relevance in the electronic materials industry, particularly for creating components in advanced display and lighting technologies (Riedmüller et al., 2014).

Analytical Chemistry and Environmental Applications

1. Inclusion Complexes with Cyclodextrins

The interaction of 1-bromonaphthalene derivatives with cyclodextrins, which affects the phosphorescence properties of the compound, is significant in analytical chemistry for sensing and detection applications. This complex formation leads to enhanced phosphorescence, useful in various analytical methods (Turro et al., 1982).

2. Mechanisms in High-Temperature Pyrolysis

Understanding the thermal degradation and pyrolysis of brominated hydrocarbons like this compound is critical for assessing environmental impacts, especially related to the formation of hazardous combustion byproducts. This knowledge is pivotal in environmental chemistry for managing and mitigating risks associated with industrial processes and accidental fires (Evans & Dellinger, 2003).

Safety and Hazards

“1-Bromonaphthalen-2-amine hydrochloride” may pose certain hazards. It’s important to handle it with care, avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment . It’s also important to follow proper handling and disposal protocols to minimize its impact on human health and the environment .

properties

IUPAC Name

1-bromonaphthalen-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN.ClH/c11-10-8-4-2-1-3-7(8)5-6-9(10)12;/h1-6H,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTEYFJZONVHQCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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